molecular formula C23H24ClN3O4 B2914692 N-(3-chloro-2-methylphenyl)-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide CAS No. 953188-06-2

N-(3-chloro-2-methylphenyl)-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide

Cat. No.: B2914692
CAS No.: 953188-06-2
M. Wt: 441.91
InChI Key: YIUKNUYTYDPWQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-2-methylphenyl)-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, which is often associated with biological activity, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide typically involves multiple steps:

    Formation of the Pyridazinone Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Substitution Reactions:

    Amidation: The final step involves the formation of the amide bond, typically using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide can undergo various chemical reactions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.

    Substitution: Halogenated aromatic rings in the compound can undergo nucleophilic aromatic substitution with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF for nucleophilic aromatic substitution.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or ion channels that are critical for its biological activity.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide
  • N-(2-methylphenyl)-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide

Uniqueness

N-(3-chloro-2-methylphenyl)-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is unique due to the specific substitution pattern on the aromatic rings, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-4-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O4/c1-15-17(24)6-4-7-18(15)25-22(28)8-5-13-27-23(29)12-10-19(26-27)16-9-11-20(30-2)21(14-16)31-3/h4,6-7,9-12,14H,5,8,13H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUKNUYTYDPWQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.